N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-12-7-8-14(9-13(12)2)26-18-16(10-23-26)20(28)25(11-22-18)24-19(27)15-5-3-4-6-17(15)21/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGVAICOBAUJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class is known for its diverse biological activities, particularly in medicinal chemistry and pharmacology. The unique structure of this compound, characterized by a fused heterocyclic core and various functional groups, contributes to its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 395.4 g/mol. Its structure can be described as follows:
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | 3,4-Dimethylphenyl at the 1-position; Fluorobenzamide at the 2-position |
| Functional Groups | Carbonyl (C=O), Amide (C=O-NH), and Fluoro group |
Biological Activity
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit significant biological activities. Key findings regarding the biological activity of this specific compound include:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : Some derivatives in the pyrazolo[3,4-d]pyrimidine class have demonstrated anti-inflammatory properties, which may also extend to this compound.
Case Studies and Research Findings
Several studies have explored the biological effects of related pyrazolo[3,4-d]pyrimidine derivatives. Below are notable findings:
- Study on Antitumor Activity : A derivative with a similar structure was tested against various cancer cell lines and showed significant inhibition of cell growth at micromolar concentrations. The study highlighted the importance of specific substitutions on the pyrazolo core for enhancing biological activity .
- Kinase Inhibition Research : In a study focused on kinase inhibitors, compounds structurally similar to this compound exhibited moderate to high potency in inhibiting target kinases involved in tumor growth .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic efficacy. Interaction studies typically involve:
- Molecular Docking Simulations : These simulations help predict how the compound binds to its target proteins.
- In Vitro Assays : Testing the compound's effects on cultured cells provides insights into its biological activity and potential side effects.
Comparison with Similar Compounds
Substituent Modifications at Position 1
Analysis :
Modifications at Position 5 (Benzamide Group)
Analysis :
Antimicrobial and Antiviral Profiles
- Thiazolidinone derivatives (e.g., Compound XI in ) exhibit superior antimicrobial activity compared to the target compound’s benzamide group, suggesting that sulfur-containing moieties enhance interactions with bacterial targets.
- Sulfonamide analogs (Compound 10a, ) show anti-HIV activity (EC50: 40–90 µM), implying that the pyrazolo-pyrimidine core is versatile for antiviral optimization.
Physicochemical Properties
Analysis :
- The target compound’s lower molecular weight and logP compared to Compound 10a suggest better bioavailability.
- Halogenated analogs (e.g., ) exhibit similar logP values but differ in electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
